molecular formula C17H17N3O3S B7751681 2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetamido)benzamide

2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetamido)benzamide

Cat. No.: B7751681
M. Wt: 343.4 g/mol
InChI Key: SGUUMFFNTNQZEN-UHFFFAOYSA-N
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Description

2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetamido)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with additional functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetamido)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-aminobenzamide with 2-chloro-N-(phenylamino)acetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or thioether functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetamido)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((2-Oxo-2-(3-pyridylamino)ethyl)thio)acetamido)benzamide
  • 2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetamido)thiazole

Uniqueness

2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetamido)benzamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-[[2-(2-anilino-2-oxoethyl)sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c18-17(23)13-8-4-5-9-14(13)20-16(22)11-24-10-15(21)19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,18,23)(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUUMFFNTNQZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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